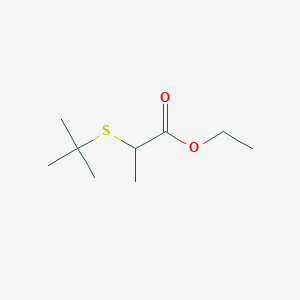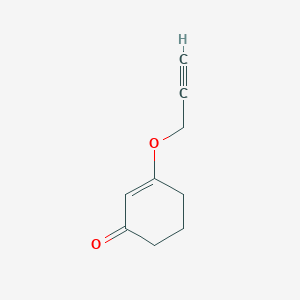
2-Cyclohexen-1-one, 3-(2-propynyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexen-1-one, 3-(2-propynyloxy)- is an organic compound that belongs to the class of cyclohexenones It is characterized by a cyclohexene ring with a ketone functional group and a propynyloxy substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Cyclohexen-1-one, 3-(2-propynyloxy)- can be synthesized through several methods. One common approach involves the reaction of 2-cyclohexen-1-one with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of 2-Cyclohexen-1-one, 3-(2-propynyloxy)- may involve the catalytic oxidation of cyclohexene followed by the introduction of the propynyloxy group. This process can be optimized for higher yields and purity by using specific catalysts and reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclohexen-1-one, 3-(2-propynyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The propynyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-Cyclohexen-1-one, 3-(2-propynyloxy)- has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism by which 2-Cyclohexen-1-one, 3-(2-propynyloxy)- exerts its effects involves interactions with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or modification of proteins, affecting cellular pathways and functions.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexenone: A simpler analog without the propynyloxy group.
3-Ethoxy-2-cyclohexen-1-one: Similar structure with an ethoxy group instead of propynyloxy.
3-Methyl-2-cyclohexen-1-one: Contains a methyl group instead of propynyloxy.
Uniqueness
2-Cyclohexen-1-one, 3-(2-propynyloxy)- is unique due to the presence of the propynyloxy group, which imparts distinct reactivity and potential applications compared to its analogs. This substituent allows for specific interactions and reactions that are not possible with simpler cyclohexenones.
Propiedades
Número CAS |
90536-09-7 |
|---|---|
Fórmula molecular |
C9H10O2 |
Peso molecular |
150.17 g/mol |
Nombre IUPAC |
3-prop-2-ynoxycyclohex-2-en-1-one |
InChI |
InChI=1S/C9H10O2/c1-2-6-11-9-5-3-4-8(10)7-9/h1,7H,3-6H2 |
Clave InChI |
AFFRQAKAWIYTRI-UHFFFAOYSA-N |
SMILES canónico |
C#CCOC1=CC(=O)CCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-methyl-9-[(4-nitrophenyl)methylideneamino]-7H-purin-8-one](/img/structure/B14348035.png)

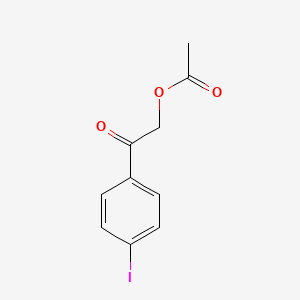
![{5-[(Oxan-2-yl)oxy]pentyl}(triphenyl)phosphanium iodide](/img/structure/B14348054.png)
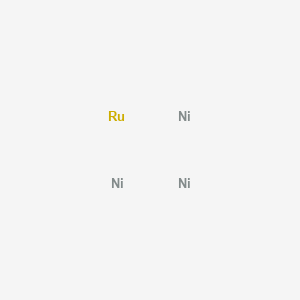
![N,N-dipropyl-6,7,8,9-tetrahydrobenzo[g][1]benzofuran-8-amine](/img/structure/B14348063.png)
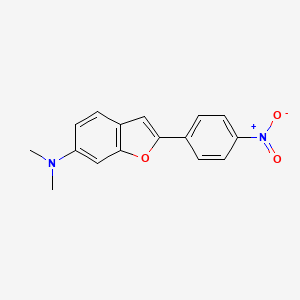
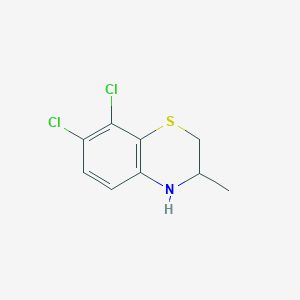
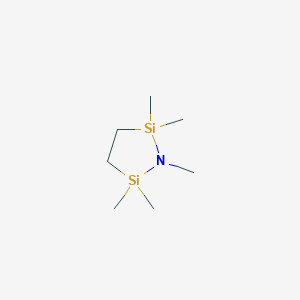
![3-[(2-Methoxyethoxy)methoxy]propanal](/img/structure/B14348098.png)
![6-Cyclopentylpyrazolo[1,5-a]pyrimidine](/img/structure/B14348099.png)
![2,2'-[(Diethylstannanediyl)bis(oxycarbonyl)]diphenol](/img/structure/B14348100.png)

